molecular formula C30H25FN4O2 B15000242 1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B15000242
M. Wt: 492.5 g/mol
InChI Key: GQGQOPNIMHBAOH-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound with a unique structure that combines several functional groups, including a fluorobenzyl group, an indole moiety, and a pyrazolo[4,3-c]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Fluorobenzyl Group: This step involves the alkylation of the intermediate compound with a fluorobenzyl halide.

    Final Modifications: Additional functional groups, such as the phenyl and methyl groups, are introduced through various organic reactions, including Friedel-Crafts acylation and alkylation.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The indole moiety allows for coupling reactions with various electrophiles, facilitated by catalysts such as palladium or copper.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, neurological disorders, and inflammatory diseases.

    Biological Research: It is used as a probe to study various biological pathways and molecular targets, including enzymes and receptors.

    Chemical Biology: The compound serves as a tool for investigating the structure-activity relationships of related molecules.

    Industrial Applications: It may be used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

    Inhibition of Enzymes: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.

    Modulation of Gene Expression: It can affect the expression of specific genes, thereby influencing cellular processes.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can be compared with similar compounds, such as:

    1-(4-chlorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its biological activity and chemical reactivity.

    1-(4-methylbenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: The presence of a methyl group instead of a fluorine atom can lead to differences in the compound’s pharmacokinetic properties.

    1-(4-bromobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: The bromobenzyl derivative may exhibit distinct reactivity patterns and biological effects compared to the fluorobenzyl compound.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C30H25FN4O2

Molecular Weight

492.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-phenylpyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C30H25FN4O2/c1-20-29-27(17-28(36)33(20)16-15-22-18-32-26-10-6-5-9-25(22)26)34(19-21-11-13-23(31)14-12-21)35(30(29)37)24-7-3-2-4-8-24/h2-14,17-18,32H,15-16,19H2,1H3

InChI Key

GQGQOPNIMHBAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N1CCC3=CNC4=CC=CC=C43)N(N(C2=O)C5=CC=CC=C5)CC6=CC=C(C=C6)F

Origin of Product

United States

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